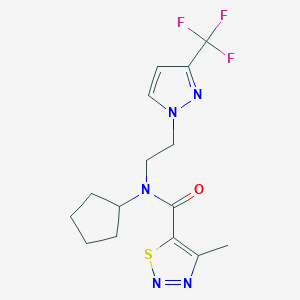

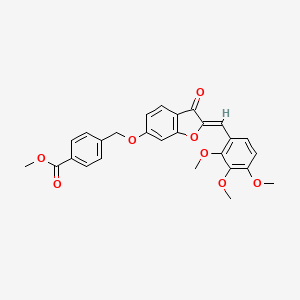

![molecular formula C20H17ClN2O3 B2863747 N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide CAS No. 331259-98-4](/img/structure/B2863747.png)

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide

Vue d'ensemble

Description

“N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography . Computational methods, such as density functional theory (DFT), could also be used to predict the structure and properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the quinoline group and the various substituents attached to it. The chlorophenyl group, for example, could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any aromatic systems .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Applications

Research on analogs of cinchophen, which share a structural resemblance to the queried compound, has demonstrated significant potential in the realm of analgesic and anti-inflammatory applications. The N-hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide, when condensed with active hydrogen-containing compounds like Salicylic acid and Beta-resorcilic acid, exhibited potent analgesic properties. Furthermore, its products with salicylic acid and Beta-resorcilic acid showed promising anti-inflammatory activity, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Mishra, Agrawal, & Maini, 1988).

Synthesis and Reactivity

The synthesis and reactivity of quinoline-3-carboxamide derivatives, including compounds like laquinimod which is structurally similar to the queried compound, have been extensively studied. These studies shed light on the complex chemical reactions underlying the formation of such compounds. Laquinimod, a drug in clinical trials for multiple sclerosis, involves a high-yielding aminolysis reaction in its synthesis, demonstrating the intricate balance of reactions required to achieve high yields of such pharmacologically active compounds. The reactivity and formation mechanisms, including the transfer of the enol proton to nitrogen atoms, provide crucial insights into the chemical properties and potential applications of these compounds (Jansson et al., 2006).

Antiviral Properties

Quinolinecarboxamide compounds have been identified for their potential in treating viral infections, including herpes virus infections. This highlights the broad spectrum of pharmacological applications of quinoline derivatives, extending beyond pain and inflammation management to include antiviral properties (Habernickel, 2002).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are chemically related to the compound of interest, have demonstrated potent cytotoxic activities against various cancer cell lines. This suggests their potential use in cancer chemotherapy, highlighting the importance of such compounds in the development of new anticancer drugs (Deady et al., 2003).

Monoamine Oxidase Inhibition

4-Oxoquinoline derivatives, akin to the queried compound, have been explored for their role as inhibitors of human monoamine oxidases, a class of enzymes relevant to neurological disorders. This research underscores the therapeutic potential of quinoline derivatives in treating neurological conditions, further expanding their range of applications (Mesiti et al., 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-2-11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-12-13-7-9-14(21)10-8-13/h2-10,24H,1,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPNXMNSMFLTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

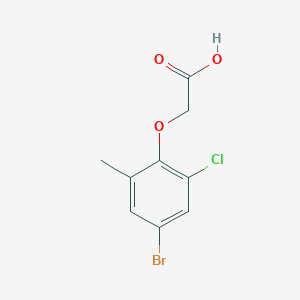

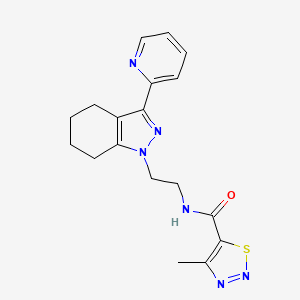

![N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863665.png)

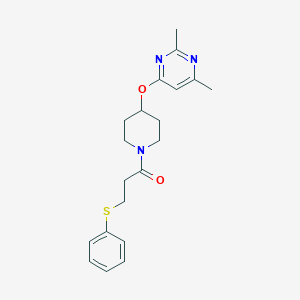

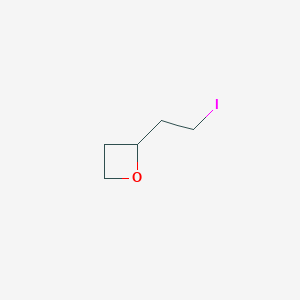

![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)

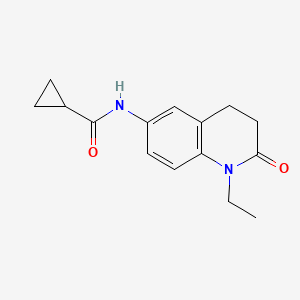

![1-[1-(9-Methylpurin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)

![Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2863686.png)

![6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2863687.png)